4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
CAS No.: 1396757-52-0
VCID: VC5299119
Molecular Formula: C23H26N2O4
Molecular Weight: 394.471
* For research use only. Not for human or veterinary use.

Description |
The compound 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic molecule that incorporates several functional groups, including a benzonitrile backbone, a piperidine ring, and a dimethoxybenzoyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and structural complexity. Key Features:
Synthesis and CharacterizationThe synthesis of 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile likely involves multi-step organic reactions. Common approaches might include:
Reaction Conditions:
Spectroscopic AnalysisSpectroscopic techniques are crucial for characterizing the compound:
Potential Biological ActivitiesWhile specific biological activities of 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile are not well-documented, compounds with similar structures have shown potential in various therapeutic areas:
|
---|---|
CAS No. | 1396757-52-0 |
Product Name | 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile |
Molecular Formula | C23H26N2O4 |
Molecular Weight | 394.471 |
IUPAC Name | 4-[[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Standard InChI | InChI=1S/C23H26N2O4/c1-27-20-7-8-21(22(13-20)28-2)23(26)25-11-9-19(10-12-25)16-29-15-18-5-3-17(14-24)4-6-18/h3-8,13,19H,9-12,15-16H2,1-2H3 |
Standard InChIKey | MLMJEOHDZUBAJP-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N)OC |
Solubility | not available |
PubChem Compound | 71784988 |
Last Modified | Jul 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume